Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17244633
InChI: InChI=1S/C17H14N2O4/c1-22-16(20)14-13-10-12(11-6-4-3-5-7-11)8-9-19(13)18-15(14)17(21)23-2/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14N2O4
Molecular Weight: 310.30 g/mol

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

CAS No.:

Cat. No.: VC17244633

Molecular Formula: C17H14N2O4

Molecular Weight: 310.30 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate -

Specification

Molecular Formula C17H14N2O4
Molecular Weight 310.30 g/mol
IUPAC Name dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Standard InChI InChI=1S/C17H14N2O4/c1-22-16(20)14-13-10-12(11-6-4-3-5-7-11)8-9-19(13)18-15(14)17(21)23-2/h3-10H,1-2H3
Standard InChI Key FESMQNIZOUYGTE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C=C(C=CN2N=C1C(=O)OC)C3=CC=CC=C3

Introduction

Structural and Chemical Identity

Molecular Architecture

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate features a pyrazolo[1,5-a]pyridine core substituted at positions 2 and 3 with methoxycarbonyl groups and at position 5 with a phenyl ring (Figure 1). The bicyclic system arises from the fusion of a pyrazole ring (positions 1,5-a) and a pyridine ring (positions a, 2, 3), creating a planar structure conducive to π-stacking interactions .

Nomenclature and Derivatives

The compound is systematically named using IUPAC guidelines, with the pyrazolo[1,5-a]pyridine numbering system prioritizing the pyridine nitrogen. Derivatives include variations in the aryl group at position 5 (e.g., 4-tolyl, 4-chlorophenyl) and ester substituents (e.g., diethyl analogues) .

Synthetic Methodologies

Sonochemical Synthesis

The optimized synthesis involves a [4+2] cycloaddition between 1-amino-2(1H)-pyridine-2-imine derivatives (e.g., 3a) and dimethyl acetylenedicarboxylate (DMAD, 4a) under ultrasonic irradiation . Key conditions include:

ParameterValueYield (%)
SolventEthanol69
Temperature85 °C
Energy SourceUltrasound (40 kHz)
Reaction TimeNot specified

Table 1: Optimal sonochemical synthesis conditions for dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate .

Conventional thermal heating in ethanol yields only 54%, underscoring the efficiency of ultrasonication in accelerating the reaction via cavitation-induced molecular agitation .

Mechanistic Pathway

The reaction proceeds through a proposed stepwise mechanism:

  • Nucleophilic Attack: The amino group of 3a attacks the electron-deficient alkyne 4a, forming a zwitterionic intermediate.

  • Cyclization: Intramolecular cyclization generates a tetrahydropyridine intermediate, which undergoes dehydrogenation to aromatize the pyridine ring.

  • Esterification: Retention of the methoxycarbonyl groups at positions 2 and 3 completes the structure .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, δ ppm):

  • 3.81 (s, 3H) and 3.95 (s, 3H): Methoxy groups of the 2,3-dicarboxylate.

  • 7.18 (s, 1H): Pyridine H4 proton.

  • 7.52–7.62 (m, 5H): Phenyl ring protons.

  • 8.48 (s, 2H): NH2 group .

13C NMR (DMSO-d6, δ ppm):

  • 51.76, 53.06: Methoxy carbons.

  • 116.11: Cyano carbon (CN).

  • 128.43–137.22: Aromatic carbons.

  • 161.65, 163.22: Ester carbonyl carbons .

Infrared (IR) Spectroscopy

  • 3373–3304 cm⁻¹: N-H stretching (NH2).

  • 2217 cm⁻¹: C≡N stretching.

  • 1736–1712 cm⁻¹: Ester C=O stretching .

Mass Spectrometry

  • m/z 350 (M+): Molecular ion peak consistent with C18H14N4O4.

  • Fragmentation patterns include loss of methoxy groups (m/z 318) and decarboxylation .

Reactivity and Derivative Synthesis

Tricyclic System Formation

Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields amidine derivatives (e.g., 13), which cyclize in acetic acid to form pyrazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines (14) . This reactivity highlights its utility in constructing nitrogen-rich polycyclic frameworks for pharmaceutical applications.

Substituent Effects

  • Electron-Donating Groups (e.g., 4-methoxyphenyl in 5c): Increase electron density at the pyridine ring, slightly shifting NMR signals upfield.

  • Electron-Withdrawing Groups (e.g., 4-chlorophenyl in 5d): Enhance electrophilicity, facilitating nucleophilic attacks at position 6 .

Green Chemistry Applications

The sonochemical method aligns with green chemistry principles by:

  • Reducing Solvent Use: Ethanol serves as a renewable solvent.

  • Enhancing Energy Efficiency: Ultrasonication lowers thermal energy requirements.

  • Improving Yield and Selectivity: Minimizes byproducts compared to traditional routes .

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